Cas no 876717-29-2 (1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine)

1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine structure
876717-29-2 structure
Product Name:1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine
CAS No:876717-29-2
MF:C11H13N3
MW:187.241021871567
CID:720037
PubChem ID:6484215
Update Time:2025-04-19

1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine
    • [2-(2-methylimidazol-1-yl)phenyl]methanamine
    • 2-(2-methyl-1H-imidazol-1-yl)benzylamine
    • Benzenemethanamine,2-(2-methyl-1H-imidazol-1-yl)-
    • 1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
    • 1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine(SALTDATA: FREE)
    • 2-(1-HYDROXYETHYL) PROMAZINE-D4
    • MFCD07365240
    • CS-0251713
    • SCHEMBL113850
    • AKOS000260962
    • 2-(2-Methyl-1H-imidazol-1-yl)benzylamine, AldrichCPR
    • FT-0754119
    • BKB71729
    • [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
    • 3-AMINO-5-CHLORO-BENZENEMETHANAMINEDIHYDROCHLORIDE
    • 876717-29-2
    • DTXSID60424420
    • EN300-55841
    • VS-0275
    • 1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine
    • MDL: MFCD07365240
    • Inchi: 1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
    • InChI Key: JCHDRPRQPSKZQK-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1C)C1C=CC=CC=1CN

Computed Properties

  • Exact Mass: 187.11100
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.14
  • Melting Point: 48 °C
  • Boiling Point: 383°C at 760 mmHg
  • Flash Point: 185.4°C
  • Refractive Index: 1.61
  • PSA: 43.84000
  • LogP: 2.33970

1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-2-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M223823-100mg
1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
876717-29-2
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$ 50.00 2022-06-04
TRC
M223823-500mg
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$ 160.00 2022-06-04
Chemenu
CM527121-1g
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$119 2023-01-02
Chemenu
CM527121-5g
(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine
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$276 2023-01-02
Apollo Scientific
OR12231-250mg
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Apollo Scientific
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£158.00 2023-09-02
eNovation Chemicals LLC
Y1264956-1g
Benzenemethanamine,2-(2-methyl-1H-imidazol-1-yl)-
876717-29-2 95%
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$295 2024-06-07
Enamine
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[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
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$31.0 2023-02-10
Enamine
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